1-(4-Nitrophenyl)cyclopentanamine: Structural Profiling, Molecular Weight, and Advanced Synthetic Methodologies
1-(4-Nitrophenyl)cyclopentanamine: Structural Profiling, Molecular Weight, and Advanced Synthetic Methodologies
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the incorporation of sterically hindered, unnatural α,α -disubstituted cyclic amines is a proven strategy for enhancing the metabolic stability and conformational rigidity of active pharmaceutical ingredients (APIs). 1-(4-Nitrophenyl)cyclopentanamine (CAS: 1270517-63-9) represents a highly versatile building block in this class[1]. Featuring a fully substituted tertiary carbon center, this compound serves as a critical precursor for the development of central nervous system (CNS) agents, N-methyl-D-aspartate (NMDA) receptor modulators, and advanced kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will deconstruct the physicochemical profile of this molecule, explore the mechanistic causality behind its complex synthesis, and provide self-validating experimental protocols designed for high-yield scale-up.
Physicochemical Profiling and Structural Analysis
The core architecture of 1-(4-Nitrophenyl)cyclopentanamine consists of a cyclopentane ring geminally disubstituted at the C1 position with a primary amine and a para-nitrophenyl group. The presence of the tertiary carbinamine center severely restricts the rotational degrees of freedom of the adjacent phenyl ring, locking the molecule into a predictable pharmacophoric trajectory.
The exact molecular weight is calculated based on its formula (C11H14N2O2):
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Carbon (C): 11 × 12.011 = 132.121 g/mol
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Hydrogen (H): 14 × 1.008 = 14.112 g/mol
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Nitrogen (N): 2 × 14.007 = 28.014 g/mol
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Oxygen (O): 2 × 15.999 = 31.998 g/mol
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Total Molecular Weight: 206.24 g/mol [2]
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 1-(4-Nitrophenyl)cyclopentan-1-amine |
| CAS Registry Number | 1270517-63-9 |
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| SMILES String | NC1(C2=CC=C(=O)C=C2)CCCC1 |
| Topological Polar Surface Area (TPSA) | 69.16 Ų |
| LogP (Predicted) | 2.32 |
| H-Bond Donors / Acceptors | 1 / 3 |
Data corroborated by commercial API intermediate standards[3],[2].
Strategic Synthetic Methodologies: Causality and Design
Synthesizing a tertiary alkylamine with a nitroaryl substituent presents a significant chemical paradox. A standard approach to forming the cyclopentane-phenyl bond would involve the addition of a Grignard reagent to cyclopentanone. However, Grignard reagents act as powerful single-electron transfer (SET) reducing agents; attempting to use a 4-nitrophenylmagnesium bromide reagent would result in the immediate destruction of the nitro group, leading to polymerization and azo-compound formation[4].
The Solution: The synthesis must be staged. We first construct the 1-phenylcyclopentanamine core, and only at the final stage do we introduce the nitro group via electrophilic aromatic substitution.
Furthermore, directly installing a primary amine onto a tertiary alcohol is notoriously difficult due to steric hindrance. We bypass this by utilizing a Modified Ritter Reaction [5]. Instead of using highly toxic hydrogen cyanide (HCN) to form the amine, we utilize chloroacetonitrile. This generates a chloroacetamide intermediate that can be selectively cleaved under mild conditions, preserving the sterically hindered tertiary amine[6].
Mechanistic Pathway Visualization
Fig 1: Step-by-step synthetic workflow for 1-(4-Nitrophenyl)cyclopentanamine via Ritter reaction.
Experimental Protocols (Self-Validating Workflows)
The following methodologies are designed to be self-validating. Each step includes a mechanistic checkpoint to ensure the reaction has proceeded correctly before moving to the next phase.
Protocol 1: Modified Ritter Amidation
Objective: Convert 1-phenylcyclopentanol to a protected tertiary amine without using toxic HCN.
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Reagent Preparation: Dissolve 1-phenylcyclopentanol (1.0 eq) and chloroacetonitrile (2.0 eq) in glacial acetic acid (3 mL/mmol).
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Carbocation Generation: Cool the flask to 0 °C. Add concentrated H₂SO₄ (3.0 eq) dropwise. Causality Check: The strong acid protonates the alcohol, leading to the loss of water and the formation of a highly stable tertiary benzylic/alicyclic carbocation. The temperature must be kept low to prevent elimination (alkene formation).
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Nucleophilic Trapping: Allow the reaction to warm to room temperature and stir for 5 hours. The chloroacetonitrile attacks the carbocation, forming a nitrilium ion that hydrolyzes upon workup.
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Isolation: Pour the mixture over crushed ice. Filter the precipitated N-(1-phenylcyclopentyl)-2-chloroacetamide. Wash with cold water and dry under vacuum.
Protocol 2: Thiourea-Mediated Deprotection
Objective: Release the free primary amine.
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Reaction Setup: Suspend the chloroacetamide intermediate in a 5:1 mixture of ethanol and acetic acid[6].
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Selective Cleavage: Add thiourea (1.2 eq) and reflux for 10 hours. Causality Check: Standard basic hydrolysis fails here because the amide carbonyl is shielded by the bulky cyclopentyl-phenyl group. Thiourea circumvents this by acting as a soft nucleophile, attacking the unhindered alpha-chloro carbon. This triggers a cyclization event that expels the free amine and forms a pseudothiohydantoin byproduct.
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Workup: Concentrate the solvent in vacuo, basify the aqueous residue with 2M NaOH to pH 10, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield 1-phenylcyclopentanamine.
Protocol 3: Regioselective Nitration
Objective: Install the nitro group specifically at the para-position.
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Amine Protection/Activation: Dissolve 1-phenylcyclopentanamine in concentrated H₂SO₄ at 0 °C. Causality Check: This immediately protonates the amine to form an ammonium sulfate salt. This serves a dual purpose: it protects the sensitive primary amine from oxidative degradation by nitric acid, and it deactivates the ring slightly, preventing over-nitration.
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Electrophilic Aromatic Substitution: Slowly add a pre-cooled (0 °C) nitrating mixture of HNO₃/H₂SO₄ (1.1 eq of HNO₃). Stir at 0–5 °C for 2 hours.
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Regiochemical Control: The massive steric bulk of the protonated cyclopentylammonium group physically blocks the ortho positions. Consequently, the nitronium ion ( NO2+ ) is forced to attack the para position exclusively.
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Isolation: Pour the mixture over crushed ice. Carefully neutralize with NH₄OH until basic. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via recrystallization to yield pure 1-(4-Nitrophenyl)cyclopentanamine .
Applications in Drug Development
The true value of 1-(4-Nitrophenyl)cyclopentanamine lies in its role as a synthetic pivot point. The nitro group is an excellent "masked" functional handle. During lead optimization, drug development professionals can subject this compound to catalytic hydrogenation (Pd/C, H₂) to yield 1-(4-aminophenyl)cyclopentanamine.
This resulting aniline derivative can be rapidly diversified into libraries of ureas, amides, or sulfonamides. Because the core cyclopentanamine motif mimics the structural properties of known psychoactive and neuroprotective agents (such as cycloleucine and PCP analogs), derivatives of this scaffold are actively screened for off-target kinase inhibition and allosteric modulation of ligand-gated ion channels.
References
- Accela ChemBio. "1-(4-Nitrophenyl)cyclopentanamine (CAS 1270517-63-9) Product Information." Accela ChemBio Inc.
- MolCore. "1270334-09-2 | 1-(4-Iodophenyl)cyclopentanamine and Related Products." MolCore API Intermediates.
- ChemScene. "1-(4-Nitrophenyl)cyclopentan-1-amine Computational Chemistry Data." ChemScene.
- Organic Chemistry Portal. "Ritter Reaction Mechanism and Scope." Organic Chemistry Portal.
- Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000, 1709-1712.
- Minnesota State University. "Grignard Synthesis Limitations and Mechanisms.
Sources
- 1. 1897180-24-3,1-(4-Biphenylyl)cyclobutanemethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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